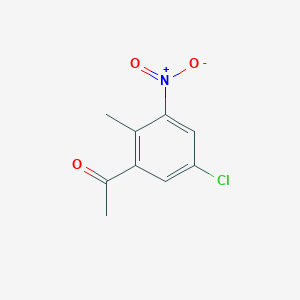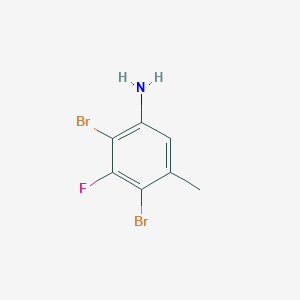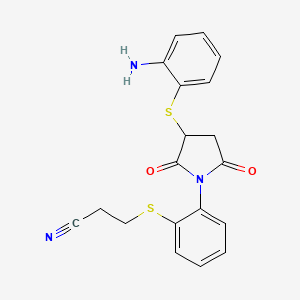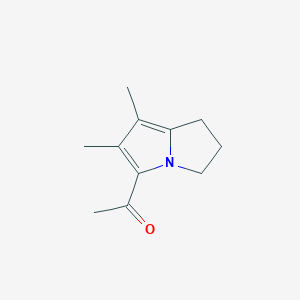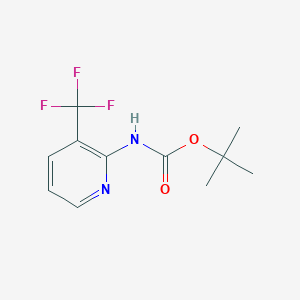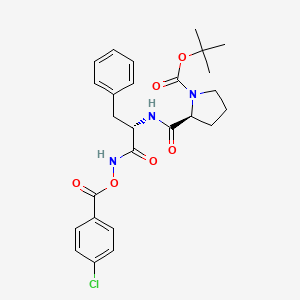
tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a chlorobenzoyl group, and a phenylpropanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include tert-butyl chloroformate, 4-chlorobenzoyl chloride, and various amines and acids.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it versatile for various applications.
作用機序
The mechanism of action of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate might include other pyrrolidine derivatives, chlorobenzoyl compounds, and phenylpropanoyl analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, the (S)-configuration, and the chlorobenzoyl moiety contribute to its unique chemical and biological properties.
特性
分子式 |
C26H30ClN3O6 |
|---|---|
分子量 |
516.0 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[[(2S)-1-[(4-chlorobenzoyl)oxyamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H30ClN3O6/c1-26(2,3)35-25(34)30-15-7-10-21(30)23(32)28-20(16-17-8-5-4-6-9-17)22(31)29-36-24(33)18-11-13-19(27)14-12-18/h4-6,8-9,11-14,20-21H,7,10,15-16H2,1-3H3,(H,28,32)(H,29,31)/t20-,21-/m0/s1 |
InChIキー |
HKLALNVMHOWQNZ-SFTDATJTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


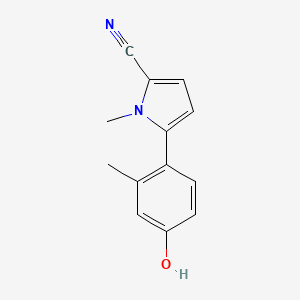
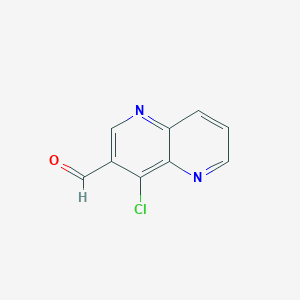
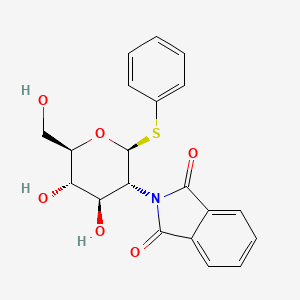
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
